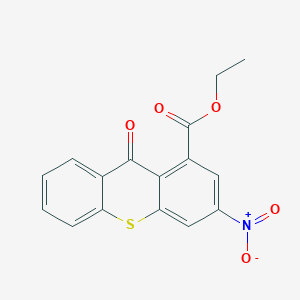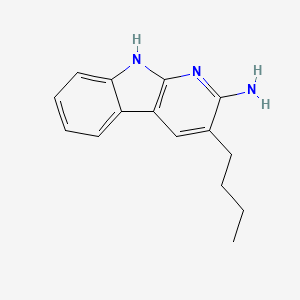
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohex-3-en-1-ol with acetic anhydride under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Acetic anhydride, sulfuric acid (H₂SO₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Esters, ethers
Scientific Research Applications
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanemethanol,4-(1-methylethenyl)-,acetate
- 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Uniqueness
Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a prop-1-en-2-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
81893-41-6 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-8(2)10(11)6-4-9(3)5-7-10;1-2(3)4/h4,11H,1,5-7H2,2-3H3;1H3,(H,3,4) |
InChI Key |
HAXIPBVIAFBCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)(C(=C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


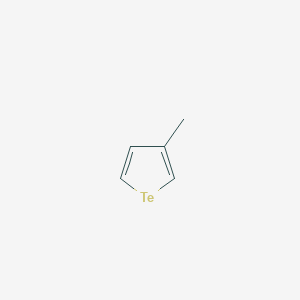
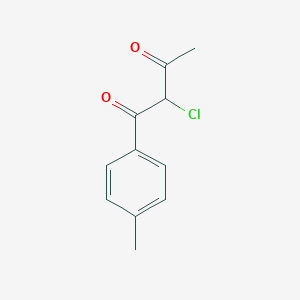
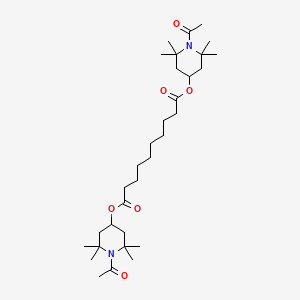
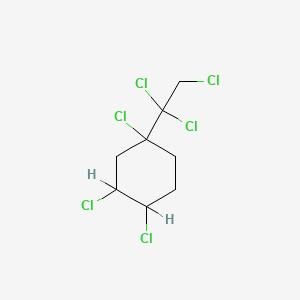
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
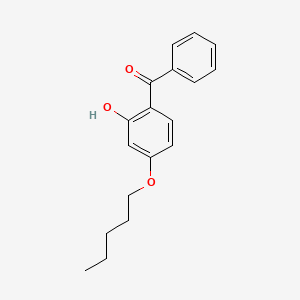
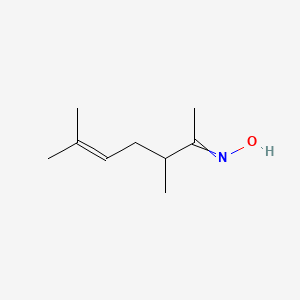
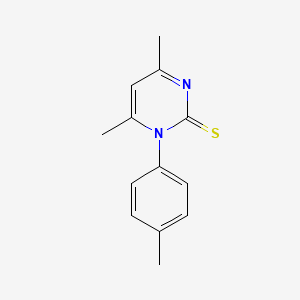
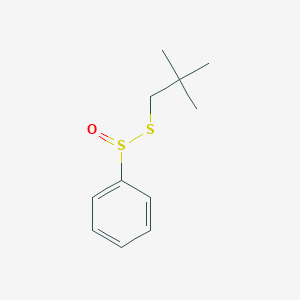

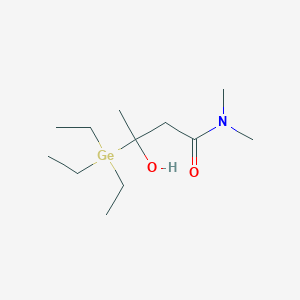
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
